4-Formyl-3-hydroxyphenyl hexadecanoate
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Overview
Description
4-Formyl-3-hydroxyphenyl hexadecanoate is an organic compound that features a formyl group and a hydroxy group attached to a phenyl ring, which is further esterified with hexadecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-hydroxyphenyl hexadecanoate typically involves the esterification of 4-formyl-3-hydroxyphenol with hexadecanoic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-3-hydroxyphenyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Carboxy-3-hydroxyphenyl hexadecanoate.
Reduction: 4-Hydroxymethyl-3-hydroxyphenyl hexadecanoate.
Substitution: Various substituted phenyl hexadecanoates depending on the nucleophile used.
Scientific Research Applications
4-Formyl-3-hydroxyphenyl hexadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formyl-3-hydroxyphenyl hexadecanoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological membranes. The ester linkage provides a hydrophobic tail, which can influence the compound’s ability to penetrate lipid bilayers.
Comparison with Similar Compounds
Similar Compounds
- 4-Formyl-3-hydroxyphenyl octadecanoate
- 4-Formyl-3-hydroxyphenyl dodecanoate
- 4-Formyl-3-hydroxyphenyl tetradecanoate
Uniqueness
4-Formyl-3-hydroxyphenyl hexadecanoate is unique due to its specific chain length, which imparts distinct physicochemical properties. The hexadecanoate ester provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications where amphiphilic properties are desired.
Properties
CAS No. |
849612-09-5 |
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Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4-formyl-3-hydroxyphenyl) hexadecanoate |
InChI |
InChI=1S/C23H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(26)27-21-17-16-20(19-24)22(25)18-21/h16-19,25H,2-15H2,1H3 |
InChI Key |
BXTJLOGYBNKICI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
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